(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid is a useful research compound. Its molecular formula is C27H24N2O4 and its molecular weight is 440.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid, often referred to as Fmoc-D-MIP, is a compound derived from the amino acid phenylalanine and characterized by its unique indole moiety. This compound has garnered attention in recent years due to its potential biological activities, particularly in antibacterial applications and as a scaffold for drug development.
- Molecular Formula : C30H25NO4
- Molecular Weight : 463.53 g/mol
- Purity : Typically ≥95%
Fmoc-D-MIP exhibits biological activity primarily through its surfactant properties, which allow it to disrupt bacterial membranes. This mechanism is crucial in its antibacterial action against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound can also self-assemble into hydrogels under physiological conditions, enhancing its stability and bioactivity .
Biological Activity Overview
The biological activities of Fmoc-D-MIP can be summarized as follows:
Activity | Details |
---|---|
Antibacterial | Exhibits significant antibacterial activity, particularly against Gram-positive bacteria. |
Biofilm Inhibition | Demonstrates the ability to inhibit biofilm formation and can eradicate existing biofilms. |
Hydrogel Formation | Self-assembles into hydrogels, potentially useful for drug delivery systems. |
Antibacterial Activity
In a study evaluating the antibacterial efficacy of various indole derivatives, Fmoc-D-MIP was found to inhibit bacterial growth effectively. The compound's structure allows it to penetrate bacterial membranes, leading to cell lysis. For instance, it showed an inhibition percentage of approximately 68% at a concentration of 30 μM against Staphylococcus aureus .
Biofilm Disruption
Research highlighted Fmoc-D-MIP's ability to disrupt biofilms formed by Pseudomonas aeruginosa. This is particularly relevant in clinical settings where biofilm-associated infections are challenging to treat. The compound not only inhibited biofilm formation but also reduced the viability of established biofilms significantly .
Hydrogel Properties
The self-assembly of Fmoc-D-MIP into hydrogels under physiological conditions presents an innovative approach for drug delivery. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner, enhancing the therapeutic efficacy while minimizing side effects. The formation of these hydrogels is influenced by environmental factors such as pH and ionic strength .
Comparative Analysis with Related Compounds
To further understand the biological activity of Fmoc-D-MIP, it is essential to compare it with other related compounds:
Compound Name | IC50 (μM) | Activity Type | Reference |
---|---|---|---|
Fmoc-D-Phe | 45 | Antibacterial | Reddy et al., 2020 |
Indole-containing derivatives | 30 | Biofilm inhibition | Nakhi et al., 2011 |
Hydrogel-forming Fmoc derivatives | 25 | Controlled release | Prasad et al., 2012 |
Fmoc-D-MIP | 68 | Antibacterial & Biofilm | Current study |
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methyl-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-16-22(21-12-6-7-13-24(21)28-16)14-25(26(30)31)29-27(32)33-15-23-19-10-4-2-8-17(19)18-9-3-5-11-20(18)23/h2-13,23,25,28H,14-15H2,1H3,(H,29,32)(H,30,31)/t25-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPTVKMTZAMBFI-RUZDIDTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.